molecular formula C8H12N2O B13968530 1-(2-iminopyridin-1(2H)-yl)propan-2-ol

1-(2-iminopyridin-1(2H)-yl)propan-2-ol

Cat. No.: B13968530
M. Wt: 152.19 g/mol
InChI Key: UHUXXWYNVPYAKZ-UHFFFAOYSA-N
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Description

1-(2-Iminopyridin-1(2H)-yl)propan-2-ol is a secondary alcohol featuring a pyridine-derived imine substituent. Its structure comprises a propan-2-ol backbone linked to a 2-iminopyridine moiety, which confers unique electronic and steric properties. The presence of the imine group may enhance metal-binding capabilities, making it relevant in coordination chemistry or enzyme inhibition studies.

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

1-(2-iminopyridin-1-yl)propan-2-ol

InChI

InChI=1S/C8H12N2O/c1-7(11)6-10-5-3-2-4-8(10)9/h2-5,7,9,11H,6H2,1H3

InChI Key

UHUXXWYNVPYAKZ-UHFFFAOYSA-N

Canonical SMILES

CC(CN1C=CC=CC1=N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-FURANAMINE,TETRAHYDRO-5-METHYL-,(2R,5R)- typically involves the reduction of a precursor compound, such as a nitro or nitrile derivative of tetrahydrofuran. Common reagents used in the reduction process include hydrogen gas in the presence of a metal catalyst like palladium on carbon (Pd/C) or Raney nickel. The reaction is usually carried out under mild conditions, such as room temperature and atmospheric pressure, to ensure high yield and selectivity .

Industrial Production Methods

In an industrial setting, the production of 2-FURANAMINE,TETRAHYDRO-5-METHYL-,(2R,5R)- may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of advanced catalytic systems and automated control of reaction parameters ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2-FURANAMINE,TETRAHYDRO-5-METHYL-,(2R,5R)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-FURANAMINE,TETRAHYDRO-5-METHYL-,(2R,5R)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-FURANAMINE,TETRAHYDRO-5-METHYL-,(2R,5R)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine group can form hydrogen bonds or ionic interactions with active sites, leading to modulation of biological pathways. The tetrahydrofuran ring structure may also contribute to its binding affinity and specificity .

Comparison with Similar Compounds

1-(3,4-Dihydroquinolin-1(2H)-yl)propan-2-ol (rac-2a)

  • Structure: Features a tetrahydroquinoline ring instead of iminopyridine.
  • Synthesis: Produced via lipase-catalyzed kinetic resolution (KR) with Amano PS-IM lipase, achieving enantiomeric separation in MTBE solvent at 40°C .
  • Key Data : Molecular weight 288.43 g/mol (from related compound in ).
  • Application : Studied for optically active alcohol synthesis, highlighting enzymatic methods for chiral resolution .

3-(2-Aminopyridin-3-yl)propan-1-ol

  • Structure: Primary alcohol with a 2-aminopyridine substituent.
  • Properties : Molecular weight 152.19 g/mol; commercially available (CAS 89226-78-8) .

Mefentrifluconazole (B.1.38)

  • Structure : Triazole-containing propan-2-ol derivative with fluorophenyl and pyridyl groups.
  • Activity: C14 demethylase inhibitor with antifungal properties. Chronic toxicity NOEC = 0.01 mg/L (Daphnia magna) .
  • Relevance: Demonstrates how propan-2-ol backbones can be tailored for biocidal activity, though the target compound’s iminopyridine group may steer applications away from antifungals .

Pharmacological and Biochemical Profiles

Indolyloxy Propan-2-ol Derivatives

  • Examples : Compounds 10 and 11 (–2).
  • Activity: Tested for α1-, α2-, and β1-adrenoceptor binding, antiarrhythmic, and hypotensive effects.
  • Key Finding: Structural features (methoxy-indole and phenoxyethylamino groups) correlate with adrenoceptor modulation, suggesting that substituent choice on propan-2-ol derivatives critically impacts biological targets .

Triazole/Imidazole Propan-2-ol Derivatives

  • Examples : Ipconazole (B.1.15), propiconazole (B.1.22).
  • Activity : Broad-spectrum fungicides targeting ergosterol synthesis.
  • Contrast: Unlike these compounds, the target molecule’s iminopyridine group may favor non-fungal targets, such as metalloenzymes or receptors .

Environmental Impact

  • Read-Across Potential: Data from structurally related compounds (e.g., PPG-3 Butyl Ether) may inform toxicity assessments for the target molecule .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Molecular Weight (g/mol) Key Substituents Biological Activity Synthesis Yield/Resolution Method
1-(2-Iminopyridin-1(2H)-yl)propan-2-ol Not provided 2-Iminopyridine Inferred: Chelation potential Not reported
rac-2a () 288.43 3,4-Dihydroquinoline Chiral alcohol synthesis Lipase KR (Amano PS-IM)
Mefentrifluconazole (B.1.38) Not provided Triazole, fluorophenyl, pyridyl Antifungal Not reported
3-(2-Aminopyridin-3-yl)propan-1-ol 152.19 2-Aminopyridine Commercial availability Not reported

Table 2: Toxicity and Environmental Data

Compound NOEC (mg/L) EC10 (mg/L) Biodegradability Source
Mefentrifluconazole 0.01 0.0175 Not readily biodegradable
PPG-3 Butyl Ether N/A N/A Read-across validated

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